COH29

説明

Ribonucleotide reductase inhibitor COH29 is an orally available, aromatically substituted thiazole and inhibitor of the human ribonucleotide reductase enzyme. This compound has shown potential antineoplastic activity, making it a promising candidate for cancer treatment. Ribonucleotide reductase is a key enzyme responsible for the de novo conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, which are essential for DNA synthesis and repair .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ribonucleotide reductase inhibitor COH29 involves the formation of an aromatically substituted thiazole. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the thiazole ring and subsequent aromatic substitution .

Industrial Production Methods

Industrial production methods for ribonucleotide reductase inhibitor this compound are not widely documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

化学反応の分析

Types of Reactions

Ribonucleotide reductase inhibitor COH29 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It binds to the ligand-binding pocket of the ribonucleotide reductase M2 subunit near the C-terminal tail .

Common Reagents and Conditions

The binding interaction of ribonucleotide reductase inhibitor this compound with the ribonucleotide reductase M2 subunit does not require specific reagents or conditions. Instead, it relies on the molecular structure of the compound and its affinity for the binding pocket .

Major Products Formed

As ribonucleotide reductase inhibitor this compound primarily functions through binding interactions, there are no major chemical products formed from traditional reactions. The primary outcome is the inhibition of ribonucleotide reductase activity, leading to decreased DNA synthesis and cell cycle arrest .

科学的研究の応用

作用機序

Ribonucleotide reductase inhibitor COH29 exerts its effects by binding to the ligand-binding pocket of the ribonucleotide reductase M2 subunit near the C-terminal tail. This binding blocks the interaction between the ribonucleotide reductase M1 and M2 subunits, preventing the assembly of the active ribonucleotide reductase complex. As a result, the pool of deoxyribonucleotide triphosphates needed for DNA synthesis is decreased, leading to cell cycle arrest and growth inhibition .

類似化合物との比較

Ribonucleotide reductase inhibitor COH29 is unique compared to other ribonucleotide reductase inhibitors due to its specific binding mechanism and its ability to overcome drug resistance in cancer cells. Similar compounds include:

Hydroxyurea: A well-known ribonucleotide reductase inhibitor that has been used in cancer treatment for many years.

Gemcitabine: Another ribonucleotide reductase inhibitor used in cancer therapy.

Ribonucleotide reductase inhibitor this compound addresses some of these limitations by offering a novel mechanism of inhibition and improved efficacy in overcoming drug resistance .

生物活性

COH29 is a novel small molecule developed as a ribonucleotide reductase (RNR) inhibitor, primarily targeting the RNR enzyme involved in deoxyribonucleotide biosynthesis. This compound has shown significant potential as an anticancer agent, particularly against BRCA1-deficient cancers. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound inhibits RNR, which plays a critical role in DNA replication and repair. By blocking this enzyme, this compound disrupts the synthesis of deoxyribonucleotides, leading to increased DNA damage and reduced cell proliferation in cancer cells. Notably, this compound has been shown to induce more double-strand breaks (DSBs) in BRCA1-defective cells compared to BRCA1-proficient cells, highlighting its selective efficacy against certain cancer types .

Key Mechanisms:

- Inhibition of RNR: this compound binds to a novel ligand-binding pocket on the RNR enzyme, effectively inhibiting its activity.

- Induction of DNA Damage: Increased DSBs and DNA damage response markers (e.g., γH2AX) are observed in treated cancer cells .

- Suppression of DNA Repair Pathways: this compound reduces the efficiency of nonhomologous end joining (NHEJ) and inhibits homologous recombination (HR) repair pathways in BRCA1-deficient cells .

Preclinical Studies

This compound has demonstrated potent antitumor activity in various preclinical models:

- Xenograft Models: In mouse models using human cancer cell lines (e.g., Molt-4 leukemia and TOV-112D ovarian cancer), this compound treatment resulted in significant tumor growth reduction compared to control groups .

- Cell Line Sensitivity: In vitro assays showed that this compound effectively inhibited the proliferation of multiple cancer cell lines from the NCI 60 panel, particularly those derived from ovarian cancer and leukemia .

Table 1: Summary of Efficacy Studies

| Study Type | Cancer Type | Model Used | Treatment Outcome |

|---|---|---|---|

| Xenograft | Ovarian Cancer | Mouse (TOV-112D) | Significant tumor reduction |

| Xenograft | Leukemia | Mouse (Molt-4) | Significant tumor reduction |

| In Vitro | Various | NCI 60 Cell Line Panel | Effective against most lines |

Case Studies

Case Study 1: BRCA1-Deficient Breast Cancer

In a study focusing on HCC1937 breast cancer cells, which are BRCA1-deficient, this compound was found to induce higher levels of DSBs and activate DNA damage responses compared to BRCA1-proficient cells. The treatment led to a marked decrease in NHEJ efficiency and downregulated several key genes involved in DNA repair pathways .

Case Study 2: Ovarian Cancer Treatment

this compound has shown promise as a treatment for ovarian cancer, particularly in cases resistant to standard therapies like hydroxyurea. Preclinical data suggest that it could be used as a first or second-line treatment option for patients with advanced ovarian cancer .

Additional Biological Effects

Recent studies have indicated that this compound may also influence other cellular pathways:

- Cyclin D1 Regulation: this compound enhances the degradation of cyclin D1 via the ubiquitin-proteasome system, contributing to its antiproliferative effects independent of RNR inhibition .

- Impact on Drug Resistance: The compound has been noted for overcoming resistance mechanisms associated with established RNR inhibitors such as hydroxyurea and gemcitabine .

特性

IUPAC Name |

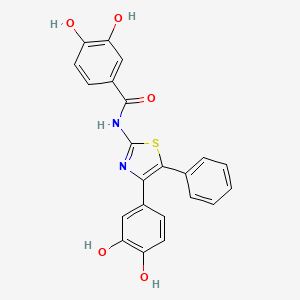

N-[4-(3,4-dihydroxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O5S/c25-15-8-6-13(10-17(15)27)19-20(12-4-2-1-3-5-12)30-22(23-19)24-21(29)14-7-9-16(26)18(28)11-14/h1-11,25-28H,(H,23,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGDLPSXAGQFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190932-38-7 | |

| Record name | COH-29 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190932387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COH-29 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07802BU06S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。